![molecular formula C12H8ClN3 B13143950 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1029720-21-5](/img/structure/B13143950.png)
5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. For example, the condensation of 3-aminopyrazole with benzaldehyde in the presence of a base such as sodium ethoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reactions with nucleophiles like amines can be carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 5-amino-2-phenylpyrazolo[1,5-a]pyrimidine .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit certain cancer cell lines.
Biological Research: It has been investigated for its enzymatic inhibitory activity, making it a candidate for enzyme-targeted therapies.
Material Science: Due to its photophysical properties, the compound has applications in material science, particularly in the development of organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, which is particularly relevant in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of a chlorine atom.
6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine: Contains additional hydroxyl and methyl groups.
5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine: Features a chloromethyl group and a hydroxyl group.
Uniqueness
5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
1029720-21-5 |
|---|---|
Molekularformel |
C12H8ClN3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-16-12(14-11)8-10(15-16)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
CVMIVFJNSHWPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CC(=NC3=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


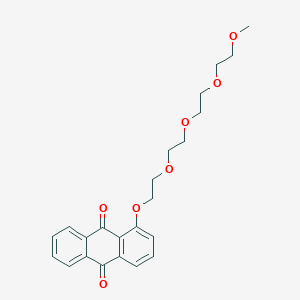
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
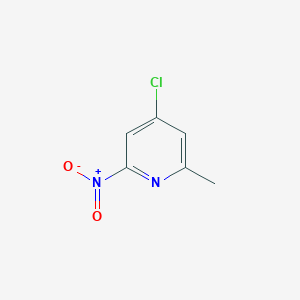
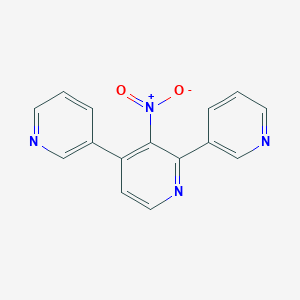
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
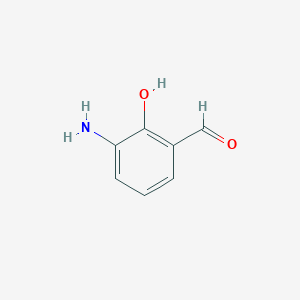
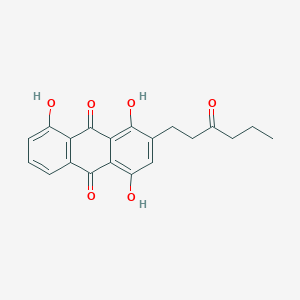
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

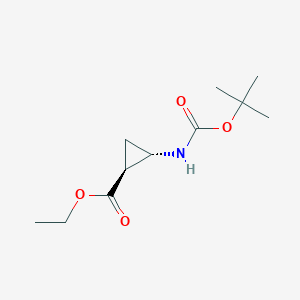
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
